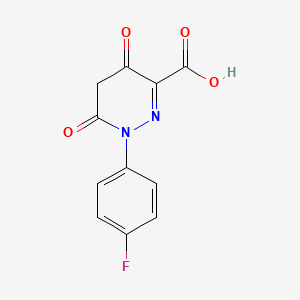
1-(4-Fluorophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
説明
1-(4-Fluorophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7FN2O4 and its molecular weight is 250.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Related compounds have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied . These studies typically involve evaluating drug-like properties such as in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Related compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Safety data sheets for similar compounds provide information on storage conditions and stability .
生物活性
1-(4-Fluorophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its use in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods including cyclization reactions and condensation processes. Detailed synthetic pathways often utilize starting materials that contain fluorinated aromatic groups to enhance biological activity.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective antibacterial and antifungal activities. The Minimum Inhibitory Concentrations (MIC) for related structures have been reported as follows:
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 4.1 | 50 |
| Compound B | 3.1 | 160 |
| Compound C | 2.4 | 100 |
These findings suggest that the presence of the fluorophenyl group may enhance the efficacy of these compounds against various pathogens .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated using various cell lines. In vitro studies indicate that while some derivatives exhibit cytotoxicity towards cancer cell lines, they also show selectivity towards specific types of cells. For example:
| Compound | CC50 (µg/mL) | EC50 (µg/mL) | Therapeutic Index |
|---|---|---|---|
| Compound A | 15 | 0.5 | 30 |
| Compound B | >100 | >100 | - |
The therapeutic index is a crucial measure indicating the safety margin of the compound; a higher index suggests a better safety profile .
The biological activity of this compound is believed to stem from its ability to interact with key enzymes involved in microbial metabolism and proliferation. The dioxo structure may facilitate chelation with metal ions essential for enzyme function, thereby inhibiting growth.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on Antibacterial Activity : A study involving a series of tetrahydropyridazine derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of E. coli and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of tetrahydropyridazine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives could induce apoptosis selectively in cancer cells while sparing normal cells .
特性
IUPAC Name |
1-(4-fluorophenyl)-4,6-dioxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-4H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYMKHSFIQOQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















